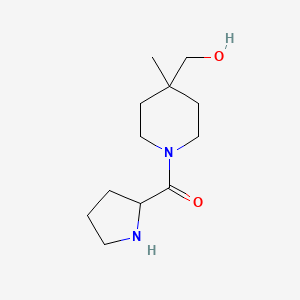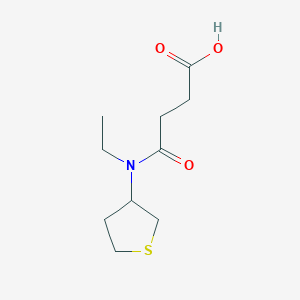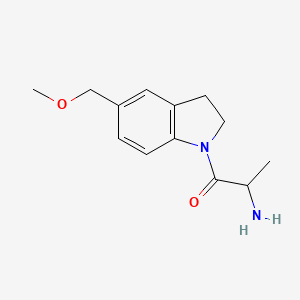
(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
説明
The compound “(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine” is an organic compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is attached to a methanamine group and a 2-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a methanamine group, and a 2-fluorophenyl group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The methanamine group consists of a single carbon atom bonded to three hydrogen atoms and one nitrogen atom. The 2-fluorophenyl group is a phenyl group (a six-membered carbon ring) with a fluorine atom attached at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the methanamine group, and the 2-fluorophenyl group. The nitrogen atoms in the 1,2,3-triazole ring could potentially act as nucleophiles in reactions. The methanamine group could also participate in reactions due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and reactivity. The fluorine atom in the 2-fluorophenyl group could influence its polarity and reactivity .科学的研究の応用
Synthesis and Structural Characterization
The synthesis of related triazolyl methanamine derivatives involves innovative chemical reactions, showcasing the compound's versatility in organic synthesis. For instance, some studies have reported the synthesis of derivatives through 1,3-dipolar cycloaddition reactions, highlighting efficient pathways to obtain structurally diverse triazolyl compounds. These synthetic approaches are crucial for developing novel compounds with potential biological or catalytic applications (Younas, A., Hallaoui, A. E., & Alami, A., 2014).
Antimicrobial Activity
Research into the antimicrobial properties of triazolyl methanamine derivatives reveals their potential as antimicrobial agents. A study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity, indicating promising applications in combating microbial infections (Nagamani, M., Anjaiah, C., Praveen, D., & Jalapathi, P., 2018).
Catalytic and Chemical Properties
The compound and its derivatives have been investigated for their catalytic activities and chemical properties. For example, novel ruthenium complexes bearing tridentate ligands, which include the triazolyl motif, have shown excellent catalytic activity in hydrogenation reactions. These findings suggest potential applications in catalysis, demonstrating the compound's role in facilitating chemical transformations (Sole, R., Bortoluzzi, M., Spannenberg, A., Tin, S., Beghetto, V., & de Vries, J. D., 2019).
Photophysical Properties
The photophysical properties of triazolyl derivatives have been explored, indicating their potential use in materials science, particularly as fluorescent materials or sensors. Studies on novel fluorescent triazolyl derivatives have assessed their absorption and emission properties, suggesting applications in the development of new fluorescent probes or materials (Padalkar, V., Lanke, S. K., Chemate, S. B., & Sekar, N., 2015).
将来の方向性
作用機序
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural similarity to other triazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine are not well-studied. Its bioavailability, half-life, and clearance rate remain unknown. Given its small size and the presence of a fluorine atom, it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine’s action are currently unknown. Without knowledge of its primary targets and mode of action, it’s difficult to predict its potential effects .
特性
IUPAC Name |
[1-(2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14/h1-4,6H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZIGHBGJDYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)
